3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
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Overview
Description
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is an organic compound with the molecular formula C8H7Cl2N. It is a derivative of pyridine and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride. For instance, its stability may be affected by temperature and humidity . Furthermore, its action and efficacy could be influenced by the pH and enzymatic conditions of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves multiple steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent at a temperature of 85-90°C.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of 3-picolines as raw materials. The process includes passing dry hydrogen chloride gas through the reaction mixture at controlled temperatures (0-40°C) to form the hydrochloride salt, followed by chlorination at 110-150°C .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Potassium Permanganate: Used for oxidation reactions.
Methanol and Acid: Used for esterification reactions.
Major Products Formed
3-Picolinic Acid: Formed during the oxidation of 3-methylpyridine.
Methyl Pyridine-3-carboxylate: Formed during esterification.
3-Pyridinemethanol: Formed during reduction.
Scientific Research Applications
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its specific structure, which includes both a pyridine and a pyrrole ring. This dual-ring structure imparts distinct chemical properties and reactivity compared to other chloromethylpyridine derivatives .
Properties
IUPAC Name |
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKMSOMYQRZEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCl)N=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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